molecular formula C18H20Cl2O3 B5094617 1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene

1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene

Cat. No.: B5094617
M. Wt: 355.3 g/mol
InChI Key: MYSVWZAMSYWNID-UHFFFAOYSA-N
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Description

1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is a complex organic compound with the molecular formula C18H20Cl2O3 It is characterized by the presence of two chlorine atoms, a methoxy group, and a butoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dichlorobenzene with 4-(2-methoxy-4-methylphenoxy)butanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy and butoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-dichloro-2-methoxybenzene: Shares the dichloro and methoxy groups but lacks the butoxy group.

    1,4-dichloro-2-methylbenzene: Similar structure but with a methyl group instead of the methoxy and butoxy groups.

    1,2-dichloro-4-methoxybenzene: Similar but with different positions of the chlorine and methoxy groups.

Uniqueness

1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is unique due to the combination of its functional groups and the specific arrangement of these groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O3/c1-13-5-8-16(18(11-13)21-2)22-9-3-4-10-23-17-12-14(19)6-7-15(17)20/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSVWZAMSYWNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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